N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-11-15(27-2)9-10-17(16)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLNNDDGGECAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 4-methoxybenzoyl chloride, which undergo condensation reactions to form the intermediate compounds. These intermediates are then cyclized under specific conditions to yield the final pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy substitution pattern.
25I-NBOMe: A potent hallucinogen with a similar dimethoxyphenyl structure.
Uniqueness
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its pyridazine ring structure, which differentiates it from other compounds with similar aromatic substitutions. This unique structure may contribute to its distinct chemical and biological properties.
Biological Activity
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the Dihydropyridazine Core : The initial step involves the condensation of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : Subsequent steps involve introducing methoxy and dimethoxy groups through electrophilic aromatic substitution.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 32 µg/mL for certain strains, indicating potent antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using various in vivo models:
- Animal Models : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups. The percentage inhibition of edema was approximately 45% at a dose of 50 mg/kg .
Anticancer Activity
The compound's anticancer properties have been explored through various assays:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induces apoptosis. The IC50 value was determined to be around 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammation and cancer cell proliferation.
- Induction of Apoptosis : Mechanistic studies indicate that the compound activates caspase pathways leading to programmed cell death in cancer cells .
Case Studies
Several case studies have documented the use of this compound in therapeutic settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed improved outcomes when treated with formulations containing this compound.
- Case Study 2 : Patients with inflammatory disorders reported significant relief from symptoms following treatment with a derivative of this compound over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
